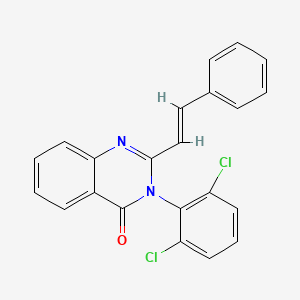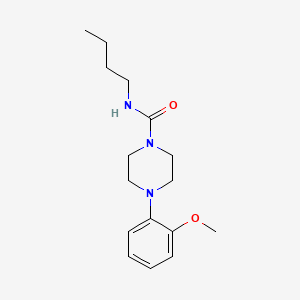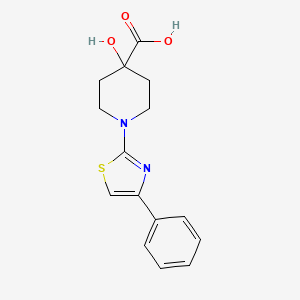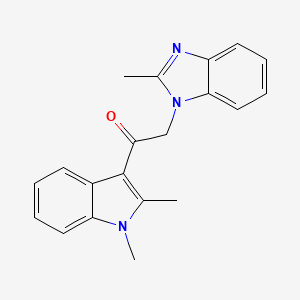
3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone, also known as DCPIQ, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, it has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit a range of biochemical and physiological effects. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, research is needed to determine the safety and toxicity of this compound in vivo and to develop more efficient synthesis methods.
合成法
3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including condensation reactions of 2-amino-5-chlorobenzophenone with cinnamaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with phosphorus oxychloride to form this compound. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. In addition, it has been shown to have potential as a neuroprotective agent.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O/c23-17-10-6-11-18(24)21(17)26-20(14-13-15-7-2-1-3-8-15)25-19-12-5-4-9-16(19)22(26)27/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBKICVHFRTPM-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5424829.png)

![2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate](/img/structure/B5424839.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B5424841.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424848.png)



![4-[(4-cyclohexylpiperazin-1-yl)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5424889.png)
![1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5424902.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424910.png)
![3-(2-thienyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424919.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5424938.png)